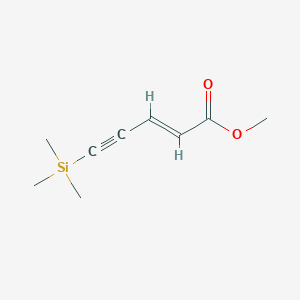

Methyl 5-(trimethylsilyl)pent-2-EN-4-ynoate

Übersicht

Beschreibung

“Methyl 5-(trimethylsilyl)pent-2-EN-4-ynoate” is a chemical compound with the molecular formula C9H14O2Si . It has a molecular weight of 182.29 . The CAS number for this compound is 109384-43-2 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of nine carbon atoms, fourteen hydrogen atoms, two oxygen atoms, and one silicon atom . For a detailed view of the molecular structure, it’s recommended to refer to the MOL file associated with the compound’s CAS number .Physical and Chemical Properties Analysis

“this compound” has a predicted boiling point of 206.4±19.0 °C and a predicted density of 0.943±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Catalytic Reaction Studies

Methyl 5-(trimethylsilyl)pent-2-EN-4-ynoate has been utilized in catalytic reaction studies. Rodrigo and Guan (2017) employed a nickel-based catalyst for the regioselective reductive coupling of ynoates and aldehydes, which involved a catalytically dormant nickelacyclopentadiene intermediate. Their study focused on the kinetics and mechanism of this reaction, demonstrating its significance in organic synthesis (Rodrigo & Guan, 2017).

Synthesis of Oxazoles

Pankova, Stukalov, and Kuznetsov (2015) described a method for synthesizing 2-(hetero)aryl-5-(trimethylsilylethynyl)oxazoles, using a three-step approach starting from acrylic acid derivatives and bis(trimethylsilyl)acetylene. This synthesis pathway highlights the versatility of this compound in creating functionalizable oxazoles, important in pharmaceuticals and materials science (Pankova et al., 2015).

Dienophile in Diels-Alder Reactions

Renaud, Aubert, and Malacria (1999) improved the preparation of 2-methylene-5-trimethylsilyl-pent-4-yn-1-ol, a precursor for a novel dienophile used in Diels-Alder reactions. This research underscores the compound's role in creating diastereoselective cycloadducts, a critical aspect in synthetic organic chemistry (Renaud et al., 1999).

Stannylene Addition Reactions

Hillner and Neumann (1986) explored the addition of a stable stannylene to vinyl carbonyl compounds and 1,2-diketones. Their study involved reactions with bis(trimethylsilyl)methyl, indicating the potential of this compound in organometallic chemistry (Hillner & Neumann, 1986).

Antibiotic Synthesis

Bagley et al. (2005) demonstrated the synthesis of dimethyl sulfomycinamate from methyl 2-oxo-4-(trimethylsilyl)but-3-ynoate. Their workfocused on a complex multistep process in antibiotic synthesis, highlighting the compound's relevance in the development of pharmaceuticals, particularly in the creation of thiopeptide antibiotics (Bagley et al., 2005).

Organometallic Synthesis

Jutzi and Baumgärtner (1978) conducted a study on the synthesis and reactions of tin-substituted pentadiene derivatives, which included compounds like 1 E -1-trimethylstannyl-pent-1-ene-4-yne. This research provides insights into the role of this compound in the synthesis of organometallic compounds, crucial for material science and catalysis applications (Jutzi & Baumgärtner, 1978).

Anionic Silyl Migration Studies

Kawachi, Yoshioka, and Yamamoto (2006) investigated the anionic 1,4-silyl migration in certain phosphonium methylides. Their findings on the behavior of these compounds under specific conditions contribute to a broader understanding of silyl migration mechanisms, an important aspect in silicon chemistry (Kawachi et al., 2006).

Studies on Anti-HIV Activity

Sofan, Abdel-Megied, Pedersen, et al. (1994) explored the synthesis of compounds with potential anti-HIV activity. This research highlights the use of this compound in developing treatments for HIV, showcasing its potential in medicinal chemistry (Sofan et al., 1994).

Cyclohexene Synthesis

Paquette and Tae (1996) examined the stereoselectivity in the intramolecular cyclization of certain tetrahydropyrans, leading to the formation of spirocyclic ethers. Their work demonstrates the compound's utility in synthesizing complex cyclic structures, important in organic synthesis and drug development (Paquette & Tae, 1996).

Eigenschaften

IUPAC Name |

methyl (E)-5-trimethylsilylpent-2-en-4-ynoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2Si/c1-11-9(10)7-5-6-8-12(2,3)4/h5,7H,1-4H3/b7-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUZDYTKABKPVNB-FNORWQNLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC#C[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C#C[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Phenyl-1-[1,2,4]triazol-1-yl-butan-2-one](/img/structure/B3211744.png)

![5-Chloro-7-methoxy-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3211758.png)

![3-[5-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B3211825.png)

![[(1E)-3-hydroxy-3-methylbut-1-en-1-yl]boronic acid](/img/structure/B3211840.png)

![3-Iodo-6-methyl-8-(methylthio)imidazo[1,2-a]pyrazine](/img/structure/B3211847.png)